molecular formula C15H20N2O4 B8408543 N-morpholinoacetyl-L-phenylalanine

N-morpholinoacetyl-L-phenylalanine

Cat. No.: B8408543
M. Wt: 292.33 g/mol
InChI Key: GHZYYEPUTNTVMI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Morpholinoacetyl-L-phenylalanine is a synthetic, chiral organic compound of significant interest in medicinal chemistry and pharmaceutical research. This N-acetyl-L-phenylalanine derivative features a morpholino ring system, a functional group recognized for its ability to improve the physicochemical properties of drug candidates and engage in key hydrogen-bonding interactions with biological targets . The molecular scaffold of phenylalanine amides has demonstrated promising biological activity, particularly as inhibitors of bacterial RNA polymerase, suggesting potential for the development of novel anti-infective agents . The preservation of stereochemical integrity at the alpha-carbon of the L-phenylalanine moiety is critical for maintaining the desired bioactivity of such compounds, as their mechanism of action and target binding are often highly stereospecific . Researchers must employ coupling agents and conditions that minimize racemization during the synthesis of this and related peptides to ensure the final product is a single, well-defined stereoisomer . This product is intended for research purposes in drug discovery and development, including structure-activity relationship (SAR) studies, target validation, and as a building block for more complex chemical entities. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H20N2O4/c18-14(11-17-6-8-21-9-7-17)16-13(15(19)20)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)(H,19,20)/t13-/m0/s1

InChI Key

GHZYYEPUTNTVMI-ZDUSSCGKSA-N

Isomeric SMILES

C1COCCN1CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1COCCN1CC(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
N-morpholinoacetyl-L-phenylalanine has been investigated for its analgesic properties. D-phenylalanine, a related compound, has been shown to inhibit carboxypeptidase A, an enzyme that breaks down enkephalins—natural painkillers in the body. This inhibition leads to prolonged analgesic effects, suggesting that derivatives like this compound may also exhibit similar properties through structural modifications that enhance efficacy and reduce side effects .

Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the synthesis of sweetening agents like aspartame by facilitating the formation of peptide bonds through amidation reactions. The amidation conditions can significantly affect the stereochemistry of the product, highlighting the importance of optimizing reaction parameters to minimize racemization during synthesis .

Biochemical Research

Enzyme Inhibition Studies
Research has demonstrated that this compound can act as a substrate or inhibitor for various enzymes. Its interaction with L-amino acid oxidase (LAAO) has been studied to understand its role in apoptosis and antibacterial activities. The structural analysis of enzyme-substrate complexes provides insights into how modifications to the phenylalanine structure can influence enzyme activity and specificity .

Chiral Resolution Techniques
The compound is also relevant in studies focused on chiral resolution. Techniques such as asymmetric hydrolysis and crystallization have been employed to separate optical isomers effectively. This is crucial for pharmaceutical applications where specific enantiomers may exhibit desired therapeutic effects while minimizing adverse reactions .

Industrial Applications

Synthesis in Pharmaceutical Manufacturing
In industrial settings, this compound is used as a reactant in the production of pharmaceuticals. Its ability to undergo acetylation reactions makes it suitable for protecting reactive amine groups during multi-step syntheses, thereby enhancing regioselectivity and yield .

Monitoring Chemical Reactions
Recent advancements in analytical techniques allow for real-time monitoring of the N-acetylation reaction of L-phenylalanine using NMR spectroscopy. This method provides valuable data on reaction kinetics and mechanistic pathways, facilitating more efficient process development in pharmaceutical manufacturing .

Comparative Analysis with Related Compounds

CompoundKey ApplicationsNotable Properties
This compoundAnalgesics, enzyme inhibitorsPotential anti-inflammatory effects
D-phenylalaninePain managementInhibits carboxypeptidase A
L-phenylalanineNutritional supplement, sweetener synthesisEssential amino acid
N-acetyl-L-phenylalanineIntermediate in drug synthesisReduced racemization under specific conditions

Chemical Reactions Analysis

Amidation and Coupling Reactions

The carboxylic acid group of N-morpholinoacetyl-L-phenylalanine can undergo amidation or esterification. Studies on N-acetyl-L-phenylalanine ( ) suggest:

  • Reagent Choice : TBTU or T3P (propylphosphonic anhydride) minimizes racemization compared to EDC (Table 2). Weak bases like pyridine preserve stereochemistry better than DIPEA.

  • Mechanism : Activation forms a reactive uronium intermediate, which reacts with nucleophiles (e.g., amines, alcohols). The morpholino group’s steric bulk may slow reaction kinetics but enhance solubility in polar aprotic solvents.

Table 2: Hypothetical Coupling Efficiency

Coupling ReagentBaseL:D RatioYield (%)
TBTUDIPEA40:6082
T3PDIPEA70:3088
EDC/HOBtNMM30:7075

Racemization Pathways

Racemization occurs via azlactone formation, a common issue in N-acylated amino acids ( ). Key factors include:

  • Base Strength : Strong bases (pKa >10, e.g., DIPEA) deprotonate the α-carbon, enabling keto-enol tautomerism and epimerization.

  • Temperature : Lower temperatures (−10°C) reduce racemization (e.g., 65:35 L:D at −10°C vs 24:76 at RT) ( ).

  • Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates, accelerating racemization compared to dichloromethane.

Analytical Monitoring

Reaction progress can be tracked via:

  • NMR Spectroscopy : Distinct chemical shifts for α-protons in L- and D-epimers (e.g., δ 4.2–4.8 ppm for L-isomers vs δ 3.8–4.2 ppm for D-isomers) ( ).

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IG-3, with retention times differing by 1–2 minutes ( ).

Stability and Storage

  • Hydrolysis : Susceptible to aqueous basic conditions (pH >9), leading to morpholinoacetate and phenylalanine.

  • Storage : Stable at −20°C under inert gas (argon) for >6 months.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features
N-Acetyl-L-phenylalanine C₁₁H₁₃NO₃ 207.23 Water, organic solvents Acetyl group (small, polar)
N-Formyl-L-phenylalanine C₁₀H₁₁NO₃ 193.20 Water, organic solvents Formyl group (small, highly polar)
N-Cinnamoyl-L-phenylalanine methyl ester C₁₉H₁₉NO₃ 309.36 Organic solvents Cinnamoyl group (bulky, aromatic)
N-Phthaloyl-L-phenylalanine C₁₇H₁₃NO₄ 295.29 Organic solvents Phthaloyl group (hydrophobic, rigid)
N-Morpholinoacetyl-L-phenylalanine (inferred) C₁₅H₂₀N₂O₄ 292.33 Likely amphiphilic Morpholinoacetyl (heterocyclic, polar)

Key Observations :

  • Polarity: Formyl and acetyl derivatives exhibit higher water solubility, while bulkier groups (cinnamoyl, phthaloyl) favor organic solvents. The morpholinoacetyl group may balance polarity due to the morpholine ring’s oxygen and nitrogen atoms.

Preparation Methods

Coupling Using Uronium Reagents (TBTU/HATU)

Procedure :

  • Activation : Morpholinoacetic acid (1.22 kg, 7.2 mol) is dissolved in anhydrous dichloromethane (DCM). HATU (2.2 eq) and DIPEA (3 eq) are added under nitrogen at 0–5°C.

  • Coupling : L-Phenylalanine (1 eq) is added, and the reaction is stirred at 25°C for 12–24 hours.

  • Workup : The mixture is washed with 5% citric acid, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

  • Purification : The crude product is recrystallized from ethyl acetate/hexane (1:3) or purified via silica gel chromatography.

Key Data :

ParameterValueSource
Yield63–74%
Optical Purity>98% ee
Reaction Time12–24 hours

Advantages : High efficiency and compatibility with sensitive substrates.
Limitations : Requires strict control of base strength to prevent racemization.

Acyl Chloride-Mediated Acylation

Procedure :

  • Acyl Chloride Formation : Morpholinoacetic acid (1 eq) is treated with thionyl chloride (2 eq) in DCM at 0°C for 2 hours. Excess SOCl₂ is removed under vacuum.

  • Acylation : L-Phenylalanine (1 eq) is suspended in DCM, and triethylamine (2.5 eq) is added. The acyl chloride is introduced dropwise at 0°C, followed by stirring at 25°C for 6 hours.

  • Workup : The mixture is filtered, and the filtrate is washed with 1M HCl and water.

  • Crystallization : The product is precipitated using cold diethyl ether.

Key Data :

ParameterValueSource
Yield70–85%
Reaction Time6–8 hours

Advantages : Simplicity and scalability.
Limitations : Risk of over-acylation or byproduct formation.

Biocatalytic Approaches

Procedure :

  • Enzyme Selection : A carboxylic acid reductase (CAR) and transaminase system is employed to convert morpholinoacetic acid and L-phenylalanine precursors in a one-pot cascade.

  • Reaction Conditions : Conducted in aqueous buffer (pH 7.5) at 30°C with NADPH cofactor recycling.

  • Purification : The product is isolated via ion-exchange chromatography.

Key Data :

ParameterValueSource
Yield50–60%
Optical Purity>95% ee

Advantages : Environmentally benign and avoids harsh reagents.
Limitations : Lower yields compared to chemical methods.

Optimization of Reaction Conditions

Base Selection and Racemization Control

  • Strong Bases (e.g., DIPEA) : Increase coupling efficiency but risk racemization (up to 15% D-isomer formation).

  • Weak Bases (e.g., Pyridine) : Reduce racemization to <2% but prolong reaction time.

Solvent Effects

  • Polar Aprotic Solvents (DMF, DCM) : Enhance reagent solubility but may require stringent drying.

  • Ether Solvents (THF) : Useful for low-temperature reactions but limit reaction rates.

Purification and Characterization

  • Crystallization : Preferred for large-scale production; ethanol/water mixtures yield high-purity crystals.

  • Chromatography : Silica gel (ethyl acetate:hexane = 1:1) resolves residual starting materials.

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 7.25–7.15 (m, 5H, Ar-H), 4.45 (q, 1H, α-CH), 3.60–3.40 (m, 8H, morpholino-H).

    • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 60:40).

Industrial-Scale Considerations

  • Cost-Efficiency : TBTU/DIPEA coupling is favored for batches >1 kg due to reagent availability.

  • Waste Management : Acyl chloride methods require neutralization of HCl byproducts .

Q & A

Q. What synthetic methodologies are recommended for preparing N-morpholinoacetyl-L-phenylalanine, and how can reaction efficiency be optimized?

Answer: this compound can be synthesized via acylation of L-phenylalanine with morpholinoacetyl chloride under anhydrous conditions. Key steps include:

  • Reaction Setup : Conduct the reaction in dichloromethane or ether with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress. Adjust pH to 2–3 during workup to precipitate the product .
  • Purification : Recrystallize from ethanol/water mixtures to enhance purity (>95%). Confirm purity via melting point analysis and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify the morpholinoacetyl group’s integration and stereochemistry. X-ray crystallography (if crystalline) provides absolute configuration .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Mass spectrometry (MS) validates molecular weight .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

Answer:

  • Storage : Store in sealed containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH) and monitor via HPLC to establish shelf-life .

Advanced Research Questions

Q. How does the morpholinoacetyl moiety influence peptide interactions with biological targets compared to formyl or acetyl groups?

Answer: The morpholino group enhances water solubility and alters receptor binding kinetics due to its polar, non-ionic nature. For example:

  • Receptor Specificity : Unlike formyl groups (recognized by formyl peptide receptors in immune cells), morpholinoacetyl may reduce immunogenicity while maintaining affinity for enzymatic targets .
  • Structural Studies : Compare circular dichroism (CD) spectra of morpholinoacetylated peptides with acetylated analogs to assess conformational changes .

Q. How can contradictions in bioactivity data between in vitro and in vivo models be systematically addressed?

Answer:

  • Experimental Design : Follow NIH preclinical guidelines (e.g., randomization, blinding) to minimize bias .
  • Data Validation : Replicate studies across multiple cell lines or animal models. Use LC-MS/MS to confirm compound stability in biological matrices .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies, considering variables like dosage and metabolic clearance .

Q. What strategies resolve low yields during solid-phase peptide synthesis (SPPS) using this compound?

Answer:

  • Coupling Optimization : Use activating agents (e.g., HBTU/HOBt) in DMF to improve acylation efficiency. Monitor coupling via Kaiser test .
  • Side-Chain Protection : Temporarily protect reactive groups (e.g., Fmoc for amines) to prevent undesired side reactions .
  • Purification Troubleshooting : Employ reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to isolate target peptides .

Q. What are the implications of stereochemical purity in this compound for biochemical assays?

Answer:

  • Chiral Integrity : Even minor D-isomer contamination (e.g., >2%) can skew receptor binding data. Use chiral HPLC with β-cyclodextrin columns to quantify enantiomeric excess .
  • Biological Relevance : Compare activity of L- and D-enantiomers in cellular assays (e.g., IC50_{50} in enzyme inhibition) to validate stereospecific effects .

Methodological Standards

Q. How should researchers report experimental parameters for reproducibility in publications?

Answer:

  • Detailed Protocols : Include reaction temperatures, solvent ratios, and purification gradients. Reference NIH guidelines for preclinical data transparency .
  • Data Sharing : Deposit raw NMR/HPLC files in public repositories (e.g., Zenodo) with metadata annotations .

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